Cas no 5601-74-1 (Ophiobolin B)

Ophiobolin B structure
Ophiobolin B structure
Product Name:Ophiobolin B
CAS No:5601-74-1
MF:C25H38O4
MW:402.566828250885
CID:1066803
PubChem ID:12303081
Update Time:2025-04-20

Ophiobolin B Chemical and Physical Properties

Names and Identifiers

    • OPHIOBOLIN B
    • 3,14-Dihydroxy-5-oxoophiobola-7,19-dien-25-al
    • Cochliobolin B
    • SCHEMBL15542271
    • Ophiobola-7,19-dien-25-al, 3,14-dihydroxy-5-oxo-
    • CHEMBL478388
    • 5601-74-1
    • AKOS040733918
    • HY-N6780
    • CS-0042378
    • (1R,3S,4R,7S,8E,11R,12S)-4,12-dihydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde
    • Zizanin B
    • G13426
    • OPHIOBOLINB
    • DA-56468
    • Ophiobolin B
    • Inchi: 1S/C25H38O4/c1-16(2)7-6-8-17(3)25(29)12-11-23(4)13-19-22(20(27)14-24(19,5)28)18(15-26)9-10-21(23)25/h7,9,15,17,19,21-22,28-29H,6,8,10-14H2,1-5H3/b18-9-/t17-,19-,21+,22+,23+,24+,25-/m0/s1
    • InChI Key: SXRLPRKYTRWOES-PCQMDVLKSA-N
    • SMILES: O[C@]1([C@@H](C)CC/C=C(\C)/C)CC[C@]2(C)C[C@@H]3[C@@](C)(CC([C@@H]3C(C=O)=CC[C@H]21)=O)O |c:24|

Computed Properties

  • Exact Mass: 402.27700
  • Monoisotopic Mass: 402.27700969g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 733
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 74.6Ų

Experimental Properties

  • PSA: 74.60000
  • LogP: 4.39160

Ophiobolin B Pricemore >>

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